2-Isopropylphenoxyisopropylbenzyl-beta-chloroethylamine hydrochloride
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Overview
Description
2-Isopropylphenoxyisopropylbenzyl-beta-chloroethylamine hydrochloride is a complex organic compound with a molecular formula of C21H29Cl2NO. This compound is known for its unique chemical structure, which includes both phenoxy and chloroethylamine groups. It is primarily used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylphenoxyisopropylbenzyl-beta-chloroethylamine hydrochloride typically involves multiple steps. One common method includes the reaction of isopropylphenol with isopropylbenzyl chloride to form isopropylphenoxyisopropylbenzyl. This intermediate is then reacted with beta-chloroethylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Isopropylphenoxyisopropylbenzyl-beta-chloroethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethylamine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Isopropylphenoxyisopropylbenzyl-beta-chloroethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropylphenoxyisopropylbenzyl-beta-chloroethylamine hydrochloride involves its interaction with specific molecular targets. The chloroethylamine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The phenoxy group may also contribute to its activity by interacting with hydrophobic regions of target molecules. These interactions can modulate signaling pathways and cellular functions, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethylamine hydrochloride: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
Mechlorethamine: An alkylating agent used in chemotherapy with a similar chloroethylamine group.
Cyclophosphamide: Another alkylating agent with a broader range of applications in cancer treatment.
Uniqueness
2-Isopropylphenoxyisopropylbenzyl-beta-chloroethylamine hydrochloride is unique due to its combination of phenoxy and chloroethylamine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
63991-06-0 |
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Molecular Formula |
C21H29Cl2NO |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
benzyl-(2-chloroethyl)-[1-(2-propan-2-ylphenoxy)propan-2-yl]azanium;chloride |
InChI |
InChI=1S/C21H28ClNO.ClH/c1-17(2)20-11-7-8-12-21(20)24-16-18(3)23(14-13-22)15-19-9-5-4-6-10-19;/h4-12,17-18H,13-16H2,1-3H3;1H |
InChI Key |
IWGXWWNPWMLNMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(C)[NH+](CCCl)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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